molecular formula C10H10O3 B8281969 2-Hydroxymethyl-3-methyl-4-hydroxybenzofuran

2-Hydroxymethyl-3-methyl-4-hydroxybenzofuran

Cat. No. B8281969
M. Wt: 178.18 g/mol
InChI Key: PNZXWUGTLPDHCJ-UHFFFAOYSA-N
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Patent
US04663347

Procedure details

To a solution of the compound of step A (356 mg) in methylene chloride (50 ml) is added pyridinium chlorochromate (648 mg). Stir the reaction mixture at room temperature for 1.5 hours and then filter through a bed of Florisil. Evaporate the filtrate and purify the residue by chromatography over 30 g of silica gel, using methylene chloride-ethyl acetate as eluent to obtain the title compound.
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][C:5]2[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[C:6]=2[C:7]=1[CH3:8].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH:2]([C:3]1[O:4][C:5]2[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[C:6]=2[C:7]=1[CH3:8])=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
356 mg
Type
reactant
Smiles
OCC=1OC2=C(C1C)C(=CC=C2)O
Name
Quantity
648 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter through a bed of Florisil
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate
CUSTOM
Type
CUSTOM
Details
purify the residue by chromatography over 30 g of silica gel

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=O)C=1OC2=C(C1C)C(=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.